molecular formula C11H12O B2543456 2-Cyclopropyl-2-phenylacetaldehyde CAS No. 16282-50-1

2-Cyclopropyl-2-phenylacetaldehyde

Cat. No.: B2543456
CAS No.: 16282-50-1
M. Wt: 160.216
InChI Key: OTUUNQCLWRFRSL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-phenylacetaldehyde is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.216. The purity is usually 95%.
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Scientific Research Applications

1. Cyclopropane Cycloaddition

A novel cycloaddition method has been developed using cyclopropylacetals and aldehydes, which results in trisubstituted tetrahydrofurans with three new chiral centers. This method is based on the transient generation of cyclopropyl oxocarbenium ions and is distinct from traditional malonate diester cycloadditions (Sabbatani & Maulide, 2016).

2. Organocatalysis in Cyclopropanation

Novel aryl sulfonamides have been developed for use as organocatalysts in the enantioselective cyclopropanation of α,β-unsaturated aldehydes and sulfur ylides. These catalysts enable the production of cyclopropane products with high enantiomeric excesses (Hartikka, Ślósarczyk, & Arvidsson, 2007).

3. Phenylacetaldehyde Reductase Engineering

Phenylacetaldehyde reductase (PAR) has been engineered for efficient substrate conversion in high concentrations of 2-propanol. This engineering is valuable for industrial enzyme applications and demonstrates adaptability for high substrate concentrations (Makino, Inoue, Dairi, & Itoh, 2005).

4. Rearrangement of α-Hydroxy-aldehydes

2-Cycloalkyl-2-hydroxy-2-phenylacetaldehydes undergo acid-catalyzed rearrangements to produce cycloalkenyl benzyl ketones. This transformation demonstrates the reactivity and potential utility of such compounds in synthetic chemistry (Inch, Watts, & Williams, 1971).

5. Metabolic Engineering for Fragrance Production

Saccharomyces cerevisiae has been metabolically engineered to produce 2-phenylethanol, a fragrance compound, via the Ehrlich pathway. This pathway involves the conversion of L-phenylalanine and demonstrates the potential of yeast strains for industrial fragrance production (Kim, Cho, & Hahn, 2014).

6. Acylation of [60]Fullerene

A photochemical methodology has been developed for the acylation of C60 fullerene using acyl radicals derived from aldehydes. This approach results in novel fullerene-based materials and highlights the versatility of cyclopropyl-substituted aldehydes (Tzirakis & Orfanopoulos, 2009).

7. Cytochrome P450cam-Catalyzed Oxidation

The oxidation of trans-1-Phenyl-2-vinylcyclopropane by cytochrome P450cam results in a diastereomeric mixture of epoxide and acetaldehyde products. This oxidation process provides insights into enzyme-mediated radical reactions (Miller, Fruetel, & Ortiz de Montellano, 1992).

Safety and Hazards

While specific safety and hazard information for 2-Cyclopropyl-2-phenylacetaldehyde is not available, general safety measures should be followed while handling this compound. These include ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Relevant Papers Several papers have been published that discuss the synthesis and reactions of cyclopropane-containing compounds like this compound . These papers provide valuable insights into the synthesis, reactions, and potential applications of these types of compounds.

Properties

IUPAC Name

2-cyclopropyl-2-phenylacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUUNQCLWRFRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16282-50-1
Record name 2-cyclopropyl-2-phenylacetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Reaction scheme 2 starts from the same cyclopropyl phenyl ketone but in the first step of the reaction, the ketone is reacted with dimethyloxosulphonium methylide, for example in dimethylsulphoxide for about 24 hours. The reagent used is an ylide of formula (CH3)2S+O-C-H2 which is obtainable by reacting dimethyl sulphoxide with methyl iodide to form a quaternary iodide and reacting the quaternary iodide with sodium hydride. The reaction with the ylide forms a stable oxirane intermediate which rearranges under the influence of heat and acid, for example by heating in benzene with p-toluene sulphonic acid or boron trifluoride etherate to form α-cyclopropyl-phenylacetaldehyde which can be oxidised to the corresponding acetic acid by a similar method to that described above.
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Synthesis routes and methods II

Procedure details

In reaction scheme 1, the ketone is first reacted with ethyl chloroacetate under the conditions of the Darzens reaction in the presence of a strong base, for example potassium tertiary butoxide in tertiary butanol. The resulting stable oxirane intermediate is then saponified with base to give an unstable intermediate acid which rearranges, with loss of carbon dioxide, to form an α-cyclopropyl-phenyl acetaldehyde. This aldehyde is subsequently oxidised with a reagent known to be suitable for oxidising aldehyde groups to acids groups, for example moist silver oxide.
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